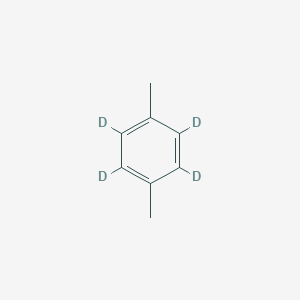

1,4-Dimethyl(~2~H_4_)benzene

Descripción general

Descripción

Xantopurpurina, también conocida como 1,3-dihidroxiantraquinona, es un compuesto orgánico con la fórmula molecular C₁₄H₈O₄. Es uno de los diez isómeros de dihidroxiantraquinona y se encuentra naturalmente en la planta Rubia cordifolia (añil indio). La xantopurpurina es conocida por su apariencia cristalina rojiza y se ha utilizado históricamente como tinte .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La xantopurpurina se puede sintetizar a través de varios métodos. Un enfoque común implica la hidroxilación de la antraquinona. La reacción normalmente requiere un catalizador y condiciones de reacción específicas para garantizar la correcta colocación de los grupos hidroxilo en las posiciones 1 y 3 del anillo de antraquinona .

Métodos de producción industrial: La producción industrial de xantopurpurina a menudo implica la extracción de fuentes naturales como las raíces de Rubia tinctorum (añil común). El compuesto se extrae como un glucósido y luego se hidroliza para producir xantopurpurina. El proceso de extracción puede implicar solventes como el cloroformo, y el compuesto se obtiene como cristales rojizos que se funden a 270–273 °C .

Análisis De Reacciones Químicas

Tipos de reacciones: La xantopurpurina se somete a varias reacciones químicas, que incluyen:

Oxidación: La xantopurpurina se puede oxidar para formar diferentes derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la xantopurpurina en su hidroquinona correspondiente.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden usar reactivos como cloruros de acilo o haluros de alquilo para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de antraquinona, mientras que las reacciones de sustitución pueden producir varios derivados alquilo o acilo .

Aplicaciones Científicas De Investigación

Industrial Applications

1. Polymer Production

Para-xylene is primarily used as a feedstock in the production of terephthalic acid, which is essential for manufacturing polyethylene terephthalate (PET). PET is widely utilized in the production of plastic bottles and polyester fibers. Approximately 98% of para-xylene produced is consumed in this manner, highlighting its critical role in the polymer industry .

2. Solvent Applications

Para-xylene serves as a solvent in various industrial processes. It is commonly used in:

- Printing : Employed as a solvent in inks and coatings.

- Rubber Manufacturing : Acts as a solvent for rubber compounds.

- Leather Processing : Used in the tanning process to enhance leather quality .

Additionally, para-xylene is effective in thinning paints and varnishes, making it a preferred choice for conservators working with art objects .

Chemical Synthesis

Para-xylene is a crucial precursor for several important chemical compounds:

- Terephthalic Acid : As mentioned earlier, it is converted to terephthalic acid for polyester production.

- Phthalic Anhydride : Another significant application involves its conversion to phthalic anhydride, which is used in the production of plasticizers and resins .

Laboratory Uses

In laboratory settings, para-xylene is utilized for various purposes:

- Histology : It acts as a clearing agent for tissue samples and is used to remove paraffin from microscope slides before staining.

- Chemical Reactions : Para-xylene can serve as a solvent for organic reactions due to its high boiling point and ability to dissolve a wide range of substances .

Health and Safety Considerations

While para-xylene has numerous industrial benefits, it also poses health risks. Exposure can lead to symptoms such as dizziness and headaches. Therefore, safety measures must be implemented when handling this compound .

Data Table: Summary of Applications

| Application Area | Specific Use | Importance |

|---|---|---|

| Polymer Production | Terephthalic acid for PET | Major component in plastics |

| Solvent Applications | Printing inks, rubber compounds | Enhances product quality |

| Chemical Synthesis | Precursor for phthalic anhydride | Essential for plasticizers and resins |

| Laboratory Uses | Clearing agent in histology | Vital for preparing tissue samples |

Case Studies

Case Study 1: PET Production

A significant study demonstrated that the efficiency of converting para-xylene to terephthalic acid can be optimized through advanced catalytic methods. The research indicated that using specific catalysts could enhance yield while reducing energy consumption during the synthesis process.

Case Study 2: Environmental Impact

Research conducted on the environmental impact of para-xylene highlighted its classification as a volatile organic compound (VOC). Studies showed that emissions from industrial processes utilizing para-xylene could contribute to air pollution. Consequently, regulations have been established to monitor and mitigate these emissions effectively.

Mecanismo De Acción

El mecanismo por el cual la xantopurpurina ejerce sus efectos implica varios objetivos moleculares y vías. Por ejemplo, su capacidad para suprimir la producción de IgE está relacionada con la inhibición de citoquinas y vías de señalización específicas en las células inmunitarias. La xantopurpurina también puede interactuar con el ADN y las proteínas, lo que lleva a sus efectos antimicrobianos y anticancerígenos .

Comparación Con Compuestos Similares

La xantopurpurina es similar a otros derivados de antraquinona como la alizarina y la purpurina. es única en su patrón de hidroxilación específico (1,3-dihidroxiantraquinona) y sus actividades biológicas distintivas. Otros compuestos similares incluyen:

Alizarina (1,2-dihidroxiantraquinona): Conocida por su uso como tinte y sus actividades biológicas.

Purpurina (1,2,4-trihidroxiantraquinona): También se utiliza como tinte y se estudia por sus propiedades medicinales.

Las propiedades únicas y las diversas aplicaciones de la xantopurpurina la convierten en un compuesto de gran interés en varios campos de investigación e industria.

Actividad Biológica

1,4-Dimethylbenzene, commonly known as p-xylene, is a dimethyl-substituted derivative of benzene. It is widely used in the production of polyester fibers and resins and serves as a solvent in various industrial applications. The biological activity of p-xylene has garnered attention due to its potential health effects, particularly concerning exposure in occupational settings. This article reviews the biological activity of 1,4-dimethylbenzene, focusing on its pharmacokinetics, toxicological effects, and implications for human health based on diverse research findings.

Absorption and Distribution

P-xylene is primarily absorbed through inhalation and dermal exposure. Studies indicate that when volunteers were exposed to p-xylene vapors, significant amounts were retained in the lungs. For instance, lung retention was reported to be about 60% after inhalation exposure . Furthermore, dermal absorption studies revealed that p-xylene could be absorbed at a rate of approximately 2 µg/cm² per minute when skin was immersed in the liquid form .

Metabolism

The metabolism of p-xylene occurs mainly through hydroxylation and conjugation processes. It is metabolized to methylhippuric acid and other metabolites that are subsequently excreted in urine. Approximately 70% of absorbed p-xylene is eliminated through urine as metabolites within hours of exposure . The biological half-life of p-xylene varies; rapid elimination occurs within the first hour post-exposure, while slower phases can last up to 20 hours .

Acute Toxicity

Acute exposure to high concentrations of p-xylene can lead to respiratory irritation and central nervous system effects such as dizziness, headaches, and nausea. In experimental models, inhalation of p-xylene has been linked to neurotoxic effects, including impaired motor function and altered neurotransmitter levels .

Chronic Exposure and Carcinogenicity

Chronic exposure to p-xylene has been associated with various health risks. Epidemiological studies have suggested a potential link between occupational exposure to xylene and increased risks for certain cancers, including lymphatic leukemia and prostate cancer . A notable case-control study involving rubber workers indicated elevated odds ratios for lympho-sarcoma (OR = 3.7) and lymphatic leukemia (OR = 3.3) among those exposed to xylene .

Reproductive and Developmental Effects

Research indicates that p-xylene may have reproductive toxicity. Animal studies have shown that maternal exposure to high concentrations can result in developmental malformations in offspring. However, results have varied based on exposure levels and methods .

Case Study 1: Occupational Exposure Among Rubber Workers

A cohort study involving 6,678 rubber workers revealed significant associations between xylene exposure and various cancers. The study reported increased odds ratios for lymphatic malignancies among workers exposed to mixed organic solvents including xylene .

Case Study 2: Community-Based Studies

Community-based studies have also explored the relationship between xylene exposure and cancer incidence. One study noted a slight elevation in risk for colon cancer (OR = 5.8) among individuals with high exposure levels . These findings underscore the need for further investigation into long-term health effects associated with xylene exposure.

Data Table: Summary of Biological Activity Findings

Propiedades

IUPAC Name |

1,2,4,5-tetradeuterio-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583834 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16034-43-8 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16034-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.